N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H13Cl2N5O |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-5-6-13(12(18)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
QQAKTRLXWBFCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, renowned for regioselective 1,4-disubstituted triazole formation, was adapted to incorporate the 2-chloro-4-methylphenyl group at position 1. A propargyl carboxamide intermediate and 2-chloro-4-methylphenyl azide were cyclized under Cu(I) catalysis, yielding 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . Subsequent electrophilic amination at position 5 with 3-chloroaniline introduced the aminoaryl moiety.
Cyclocondensation of β-Ketonitrile Derivatives
A one-pot procedure involving β-ketonitrile, 2-chloro-4-methylphenyl azide, and 1,8-diazabicycloundec-7-ene (DBU) in tert-butanol generated the triazole core. Post-cyclization alkoxide treatment (t-BuOK) facilitated carboxamide formation, while palladium-catalyzed Buchwald–Hartwig amination installed the 5-[(3-chlorophenyl)amino] group.
Detailed Synthetic Procedures
Synthesis of 2-Chloro-4-methylphenyl Azide
Procedure :
Preparation of Propargyl Carboxamide
Procedure :
CuAAC Reaction
Procedure :
-
2-Chloro-4-methylphenyl azide (5 mmol) and propiolamide (5 mmol) were stirred in tert-butanol (10 mL) with CuI (0.1 mmol) at 70°C for 24 h.
-
The crude product was purified via flash chromatography (Hex/EtOAc 70:30) to afford 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Yield: 68%).
Characterization :
Electrophilic Amination at Position 5
Procedure :
-
The triazole intermediate (2 mmol) was treated with N-chlorosuccinimide (2.4 mmol) in DMF at 0°C to introduce a chlorine at position 5.
-
3-Chloroaniline (3 mmol), Pd₂(dba)₃ (0.1 mmol), and Xantphos (0.2 mmol) were added, and the mixture was heated at 100°C for 12 h.
-
Purification by column chromatography yielded the target compound (Yield: 57%).
Reaction of β-Ketonitrile with Azide
Procedure :
-
β-Ketonitrile (0.5 mmol) and 2-chloro-4-methylphenyl azide (0.5 mmol) were combined in anhydrous tert-butanol with DBU (0.6 mmol) at 70°C for 24 h.
-
t-BuOK (1.5 mmol) was added, and stirring continued for 10 h at rt.
-
Extraction (EtOAc) and chromatography afforded the triazole-carboxamide intermediate (Yield: 76%).
Oxidative Amination
Procedure :
-
The intermediate (1 mmol) was reacted with 3-chloroaniline (1.2 mmol) and (diacetoxyiodo)benzene (1.5 mmol) in MeCN at 60°C for 6 h.
Mechanistic Insights
CuAAC Reaction Pathway
The Cu(I) catalyst coordinates to the alkyne, forming a copper acetylide. The azide undergoes cycloaddition to generate a 1,4-disubstituted triazole. Regioselectivity is governed by the catalytic cycle, favoring 1,4-products over 1,5-isomers.
Electrophilic Amination Mechanism
Oxidative chlorination at position 5 generates an electrophilic center, enabling nucleophilic attack by 3-chloroaniline. Palladium catalysis facilitates C–N bond formation via a concerted metalation-deprotonation mechanism.
Analytical Data and Validation
Spectroscopic Characterization
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| CuAAC + Amination | 57 | 98.5 | 36 |
| One-Pot Cyclocondensation | 62 | 97.8 | 34 |
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anticancer agent . Triazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation and induce apoptosis.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For example:
- A study reported that compounds similar to N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide showed effective inhibition of various cancer cell lines, including breast and lung cancers. The compound's ability to disrupt cellular pathways involved in tumor growth was highlighted through in vitro assays .
Antimicrobial Properties
In addition to anticancer applications, this compound has shown promising antimicrobial activity.
Efficacy Against Bacterial Strains
Research indicates that triazole derivatives possess broad-spectrum antibacterial properties:
- Compounds similar to this triazole have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Mechanism of Antimicrobial Action
The antimicrobial activity is often attributed to:
- Disruption of Cell Membrane Integrity: Triazoles can compromise bacterial cell membranes.
- Inhibition of Nucleic Acid Synthesis: These compounds may interfere with DNA and RNA synthesis in microbial cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.
Key Structural Features
Key features influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activity |
| Chlorine Substituents | Enhance lipophilicity and bioavailability |
| Amino Group | Critical for receptor binding |
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Screening
In a controlled laboratory setting, this compound was evaluated against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Trials
A series of antimicrobial tests were conducted using this compound against common pathogens like E. coli and Staphylococcus aureus. The compound exhibited MIC values comparable to existing antibiotics, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their normal function. For example, it may inhibit enzymes involved in cell division, leading to anti-cancer effects.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on formula C₁₇H₁₄Cl₂N₅O.
Biological Activity
N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The compound's structure is characterized by a triazole ring substituted with various functional groups, which contribute to its biological properties. The general formula can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
| Candida albicans | 10.0 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have reported cytotoxic effects on various cancer cell lines, including MCF7 (breast carcinoma) and HCT116 (colon carcinoma).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 25.0 |
| HCT116 | 30.0 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Triazoles generally act by inhibiting enzymes involved in nucleic acid synthesis and cell division in microorganisms and cancer cells. The presence of chlorine substituents enhances lipophilicity, facilitating membrane penetration and increasing bioactivity.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives. For instance, a series of modifications on the triazole ring have been shown to enhance both antimicrobial and anticancer activities. A notable study involved synthesizing analogs with varying substituents on the phenyl rings, leading to improved potency against resistant strains of bacteria and cancer cells .
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions typical of amides, triazoles, and aromatic systems:
Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is reversible and depends on pH and temperature.
Amidation
The amide group can react with amines or alcohols under catalytic conditions (e.g., using DCC or EDC) to form substituted amides.
Nucleophilic Substitution
The aromatic chloro groups may undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions, though steric hindrance from the triazole ring may reduce reactivity.
Elimination Reactions
The triazole ring can participate in elimination reactions, particularly under high-temperature conditions, leading to the formation of triazoles with altered substitution patterns .
Mechanistic Insights
Research on analogous triazoles provides mechanistic details:
-
Cycloaddition pathways : Computational studies (DFT) reveal that intermediates like triazolines undergo elimination or rearrangement via barriers of ~25–37 kcal/mol .
-
Functional group interactions : The amino group on the triazole ring can act as a hydrogen bond donor, influencing reaction kinetics.
Reaction Conditions and Optimization
Optimal reaction conditions are critical for yield and selectivity:
Biological and Chemical Implications
The compound’s reactivity profile aligns with its structural features:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., dimerization).
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystallographic packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 311.31) .
Methodological Tip : For crystallography, use WinGX to process diffraction data and ORTEP for visualizing anisotropic displacement ellipsoids .
Advanced: How can reaction conditions be optimized for higher yield and selectivity?
Answer:
Apply statistical Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Variables : Yield, purity, reaction time.
Q. Example Workflow :
Screening Design : Use a Plackett-Burman design to identify critical factors.
Optimization : Apply a Central Composite Design (CCD) to refine optimal conditions .
Case Study : highlights DoE’s role in reducing experimental trials by 50% while maximizing output.
Advanced: How can computational methods aid in predicting solubility and bioactivity?
Answer:
Leverage quantum chemical calculations and molecular docking :
Solubility Prediction : Use COSMO-RS or DFT calculations to model solvent interactions and identify solubilizing substituents (e.g., replacing chloro with hydroxyl groups) .
Bioactivity Screening : Perform molecular dynamics simulations to assess binding affinity with target enzymes (e.g., kinases or proteases).
Example : ICReDD’s reaction path search methods () integrate computational and experimental data to predict optimal modifications.
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Root-Cause Analysis Framework :
Assay Validation : Confirm assay reproducibility using positive/negative controls.
Orthogonal Methods : Cross-validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
Structural Insights : Use crystallography (SHELXL) to verify ligand-target interactions and identify conformational changes .
Case Study : If solubility limits in vitro activity (common for triazoles), employ co-solvents (e.g., DMSO ≤1%) or pro-drug strategies.
Advanced: What advanced crystallographic refinement techniques are recommended for this compound?
Answer:
SHELXL Best Practices :
Anisotropic Refinement : Model atomic displacement parameters (ADPs) for non-hydrogen atoms to improve accuracy .
Twinning Detection : Use the TWIN command to handle twinned crystals, common in triazole derivatives.
Hydrogen Bonding : Apply restraints (e.g., DFIX) to stabilize H-bond networks in the carboxamide moiety .
Tool Integration : Process data with WinGX and visualize with ORTEP for Windows to analyze packing motifs .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Answer:
Structure-Activity Relationship (SAR) Strategies :
LogP Optimization : Introduce polar groups (e.g., -OH, -NH2) to reduce hydrophobicity.
Metabolic Stability : Replace labile substituents (e.g., methyl with trifluoromethyl).
In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize candidates .
Experimental Validation : Perform in vitro microsomal stability assays and pharmacokinetic profiling in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
